4-Ethoxy-4-oxo-3-phenylbutanoic acid

Beschreibung

Contextualizing 4-Ethoxy-4-oxo-3-phenylbutanoic Acid within Substituted Butanoic Acid Chemistry

This compound is a derivative of butanoic acid, a four-carbon carboxylic acid. wikipedia.org The fundamental structure of butanoic acid provides a scaffold that can be chemically modified through the attachment of various functional groups, leading to a diverse class of molecules known as substituted butanoic acids. These modifications can significantly alter the parent molecule's physical and chemical properties. The substituents on this compound, namely an ethoxy group at the fourth carbon, an oxo group also at the fourth carbon (indicating an ester), and a phenyl group at the third carbon, confer specific characteristics to the compound.

Significance of Phenylbutanoic Acid Derivatives in Chemical Research

Phenylbutanoic acid derivatives are a significant area of study in chemical research, largely due to their varied biological activities. For instance, 4-phenylbutyric acid is a known histone deacetylase inhibitor, a class of compounds that has been investigated for a range of therapeutic applications. nih.gov The presence of a phenyl group in these derivatives can influence their interactions with biological systems. solubilityofthings.com Research into phenylbutanoic acid derivatives explores their potential in medicinal chemistry and materials science, where they can serve as building blocks for more complex molecules. ontosight.ai

Systematic Nomenclature and Structural Features of this compound

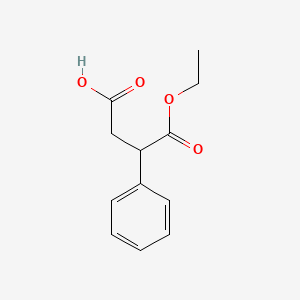

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure. "Butanoic acid" indicates a four-carbon chain with a carboxylic acid group. The numbering of the carbon chain begins at the carboxylic acid carbon. "3-phenyl" signifies a phenyl group attached to the third carbon. "4-ethoxy" and "4-oxo" describe an ethyl ester group at the fourth carbon atom.

The structural features of this compound include a carboxylic acid group, an ester group, and an aromatic phenyl ring. This combination of functional groups makes it a dicarboxylic acid monoester.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 32971-21-4 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| SMILES | O=C(O)CC(C1=CC=CC=C1)C(OCC)=O |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butanoic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-4-oxo-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)10(8-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZBQKMDXRGZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid and Analogues

Strategies for the Construction of the Substituted Butanoic Acid Backbone

The formation of the phenyl-substituted butanoic acid framework is a critical step in the synthesis of the target molecule. Several classical and contemporary organic reactions can be adapted for this purpose.

Adaptations of Friedel-Crafts Acylation for Phenylated Butanoic Acid Precursors

A primary and well-established method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation. scholarsresearchlibrary.comderpharmachemica.com This electrophilic aromatic substitution reaction can be effectively utilized to synthesize precursors of 4-ethoxy-4-oxo-3-phenylbutanoic acid. A common approach involves the reaction of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). scholarsresearchlibrary.comderpharmachemica.commdpi.com This reaction directly yields 4-oxo-4-phenylbutanoic acid, a key intermediate that contains the required carbon skeleton. scholarsresearchlibrary.comderpharmachemica.commdpi.com Subsequent reduction of the ketone and selective esterification would lead to the desired product.

The general mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion from the reaction of the acyl halide or anhydride with the Lewis acid. This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation.

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Benzene, Succinic Anhydride | Anhydrous AlCl₃ | 4-oxo-4-phenylbutanoic acid | scholarsresearchlibrary.comderpharmachemica.commdpi.com |

Approaches via Michael Addition and Related Conjugate Additions for β-Substituted Acids

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a versatile method for the formation of carbon-carbon bonds and can be adapted to synthesize β-substituted carboxylic acids. google.com To generate a structure analogous to this compound, a Michael donor, such as a phenyl-substituted carbanion or its equivalent, could be added to an acrylate (B77674) derivative.

For instance, a malonic ester derivative could be deprotonated to form a nucleophile that adds to an α,β-unsaturated ester. Subsequent hydrolysis and decarboxylation would yield the desired β-substituted acid. While this approach is theoretically sound, controlling the regioselectivity and achieving the specific substitution pattern of the target molecule can be challenging and may require multi-step sequences.

Homologation Reactions and Diazomethane (B1218177) Intermediates in Related Syntheses

Homologation reactions are chemical processes that extend a carbon chain by a single methylene (B1212753) unit. The Arndt-Eistert synthesis is a classic example of a homologation reaction that converts a carboxylic acid to its next higher homologue. This method involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated acid or ester.

In the context of synthesizing this compound, one could envision starting with a phenylacetic acid derivative. Homologation of this starting material would introduce an additional methylene group, leading to a 3-phenylpropanoic acid derivative, which could then be further elaborated to the target compound. However, the use of diazomethane, a toxic and explosive reagent, necessitates careful handling and is often avoided in large-scale synthesis.

Esterification and Transesterification Techniques for the Ethyl Ester Moiety

The introduction of the ethyl ester group is a crucial step in the synthesis of this compound. This can be achieved through either esterification of a carboxylic acid precursor or transesterification of another ester.

Fischer Esterification: This is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. nih.gov For the synthesis of the target molecule, the precursor 3-phenylglutaric acid could be reacted with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The main challenge in this approach is achieving regioselectivity, as 3-phenylglutaric acid has two carboxylic acid groups. finechemical.netgoogle.com

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. If a methyl or other ester of 3-phenylglutaric acid were available, it could be converted to the ethyl ester by heating with an excess of ethanol and a suitable catalyst. Metal alkoxides are also effective catalysts for transesterification. google.com

| Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|

| Fischer Esterification | 3-Phenylglutaric acid, Ethanol | Sulfuric Acid | This compound |

| Transesterification | Methyl 3-phenylglutarate, Ethanol | Metal Alkoxide | This compound |

Chemo- and Regioselective Synthesis Considerations for this compound

The synthesis of this compound from precursors like 3-phenylglutaric acid presents a significant challenge in terms of chemoselectivity and regioselectivity. finechemical.netgoogle.com Since 3-phenylglutaric acid is a dicarboxylic acid, direct esterification will likely lead to a mixture of the desired monoester, the diester, and unreacted starting material.

To achieve regioselective mono-esterification, one of the carboxylic acid groups must be differentiated from the other. This could be achieved through several strategies:

Statistical Esterification: By using a limited amount of the esterifying agent, a statistical mixture of products can be obtained, from which the desired monoester can be separated. This method is often inefficient.

Protection-Deprotection Strategies: One of the carboxylic acid groups could be selectively protected, allowing the other to be esterified. Subsequent deprotection would then yield the desired monoester. This approach adds steps to the synthesis but can provide high selectivity.

Enzymatic Methods: Enzymes, such as lipases, can exhibit high regioselectivity in the esterification of dicarboxylic acids, offering a greener and more efficient alternative to chemical methods.

The preparation of dicarboxylic acid monoesters can also be achieved with high chemoselectivity by the hydrolysis of cyanocarboxylic acid esters using nitrilase enzymes. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.net For the synthesis of the target molecule, biocatalytic approaches could be employed for several steps:

Enzymatic Esterification: As mentioned earlier, lipases can be used for the regioselective esterification of dicarboxylic acids. nih.gov

Enzymatic Reduction: If the synthesis proceeds through a keto-acid intermediate, such as 4-oxo-4-phenylbutanoic acid, a chemo- and enantioselective reduction of the keto group can be achieved using microorganisms or isolated enzymes. researchgate.net

Biocatalytic C-H activation: Directed evolution of enzymes like P450 hydroxylases can enable the selective hydroxylation of unactivated C-H bonds in aliphatic carboxylic acids, offering a novel route to functionalized molecules. researchgate.netmdpi.com

Alternative Solvents and Catalysts: Green chemistry also encourages the use of safer solvents and the development of recyclable catalysts. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water using hydrogen peroxide as a green oxidant. rsc.org The synthesis of medium-chain carboxylic acids from cellulose-derived platform chemicals is another example of a sustainable approach.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Stereochemical Investigations of 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid

Identification and Characterization of the Chiral Center in 4-Ethoxy-4-oxo-3-phenylbutanoic Acid

This compound possesses a single stereocenter, which is the basis of its chirality and existence as a pair of enantiomers. The chiral center is located at the carbon atom at position 3 of the butanoic acid chain.

This specific carbon atom is asymmetric because it is bonded to four distinct substituent groups:

A hydrogen atom (–H)

A phenyl group (–C₆H₅)

A carboxymethyl group (–CH₂COOH)

An ethoxycarbonyl group (–COOCH₂CH₃)

The presence of this chiral center means that the molecule is not superimposable on its mirror image. These two non-superimposable mirror-image forms are known as enantiomers, conventionally designated as (R)-4-Ethoxy-4-oxo-3-phenylbutanoic acid and (S)-4-Ethoxy-4-oxo-3-phenylbutanoic acid. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Table 1: Substituents on the Chiral Carbon (C3) of this compound

| Priority | Substituent Group | Chemical Formula |

| 1 | Phenyl | -C₆H₅ |

| 2 | Ethoxycarbonyl | -COOCH₂CH₃ |

| 3 | Carboxymethyl | -CH₂COOH |

| 4 | Hydrogen | -H |

| Note: Priority assignment is based on Cahn-Ingold-Prelog (CIP) rules and is for illustrative purposes. |

Current Status of Stereochemical Elucidation for this compound

The complete stereochemical elucidation of a chiral molecule involves the determination of the absolute configuration of its enantiomers. As of the latest available research, specific studies detailing the definitive assignment of the (R) and (S) configurations to the enantiomers of this compound are not extensively documented in publicly accessible literature.

While research has been conducted on related chiral molecules, such as the resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate using L-tartaric acid, the direct application and confirmation of these findings to this compound require further investigation. researchgate.net The determination of absolute configuration typically requires techniques like X-ray crystallography of a single enantiomer or a diastereomeric salt, or correlation with a compound of a known configuration. The lack of such published data indicates that this specific area remains a subject for future research.

Development of Enantioselective Synthetic Strategies for this compound

The synthesis of single enantiomers of chiral compounds is a significant goal in organic chemistry. For this compound, several potential enantioselective synthetic strategies can be proposed based on established methodologies for similar structures.

One promising approach is the asymmetric reduction of a prochiral precursor . For instance, the enantioselective reduction of a corresponding keto-ester, such as ethyl-2-oxo-4-phenyl-butanoate, can yield chiral hydroxy esters which are precursors to the target molecule. researchgate.net The use of microorganisms or isolated enzymes as catalysts in such reductions is a well-established method for producing compounds with high enantiomeric excess (ee). researchgate.net

Another strategy involves the asymmetric alkylation of an enolate derived from a phenylacetic acid ester using a chiral auxiliary. The auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Methods for the Resolution of Racemic this compound

Racemic mixtures, which contain equal amounts of both enantiomers, are often the result of conventional organic synthesis. The separation of these mixtures, a process known as resolution, is crucial for obtaining pure enantiomers.

A primary method for the resolution of racemic carboxylic acids like this compound is through the formation of diastereomeric salts . libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as an alkaloid (e.g., brucine, strychnine) or a chiral amine (e.g., L-proline). chegg.comquizlet.com The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the addition of a strong acid liberates the pure enantiomers of the original carboxylic acid. quizlet.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

| L-Proline | Amino Acid | Forms diastereomeric salts with racemic acids. libretexts.orgchegg.com |

| Tartaric Acid Derivatives | Chiral Acid | Used to resolve racemic bases; can be adapted for acid resolution. researchgate.net |

| Brucine | Alkaloid | Chiral base for forming diastereomeric salts. |

| (R)-(+)-α-Methylbenzylamine | Chiral Amine | Chiral base for forming diastereomeric salts. |

Another effective technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The racemic mixture is passed through a column where the two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and thus their separation. researchgate.net

Stereochemical Purity Assessment Methodologies

Once an enantiomerically enriched sample has been synthesized or resolved, it is essential to determine its stereochemical purity, commonly expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. By using a column with a chiral stationary phase, the two enantiomers can be separated and quantified, allowing for a precise determination of the ee. researchgate.net

Capillary Zone Electrophoresis (CZE) is another high-resolution separation technique that can be adapted for chiral separations. The addition of a chiral selector, such as a cyclodextrin (B1172386), to the buffer solution enables the separation of enantiomers based on their differential binding to the selector. researchgate.net

Polarimetry is a classical method that measures the rotation of plane-polarized light by a solution of the chiral compound. While pure enantiomers will rotate light to an equal and opposite degree, this method is generally less accurate for determining high ee values compared to chromatographic methods and requires a known value for the specific rotation of the pure enantiomer.

Table 3: Comparison of Purity Assessment Methods

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | High accuracy, good for quantification, widely applicable. | Requires specialized and often expensive columns. |

| Capillary Electrophoresis | Differential mobility in an electric field with a chiral selector. researchgate.net | High efficiency, small sample requirement. | Can be less robust than HPLC for some applications. |

| Polarimetry | Measurement of optical rotation. | Simple, non-destructive. | Lower accuracy for high ee, requires pure standard. |

Computational and Theoretical Studies on 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid and Analogues

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. biointerfaceresearch.comresearchgate.net For analogues of 4-Ethoxy-4-oxo-3-phenylbutanoic acid, DFT methods, such as B3LYP with a 6-31+G(d) basis set, are commonly used to optimize the molecular geometry and compute electronic properties. biointerfaceresearch.com

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Electronic structure analysis yields insights into the molecule's reactivity and spectroscopic properties through the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For butanoic acid derivatives, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating sites for electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Representative Calculated Geometrical and Electronic Parameters for a Butanoic Acid Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.2 to -0.3 a.u. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 to -0.1 a.u. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~0.15 to 0.2 a.u. |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Theoretical Prediction of Reactivity and Reaction Pathway Modeling

Theoretical calculations are pivotal in predicting the chemical reactivity of molecules and modeling the pathways of their reactions. biointerfaceresearch.com DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters help in understanding how a molecule will interact with other chemical species.

Reaction pathway modeling involves mapping the potential energy surface of a reaction. This allows for the identification of transition states, which are the energy maxima along the reaction coordinate, and the calculation of activation energies. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For a molecule like this compound, this could involve studying its esterification, hydrolysis, or reactions at the alpha-carbon. For instance, modeling the decarboxylation reaction would involve locating the transition state structure and calculating the energy barrier for the C-C bond cleavage.

Conformational Analysis via Molecular Dynamics Simulations

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules. nih.govresearchgate.net MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. youtube.com

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of solvent molecules) and allowing the system to evolve over a period of nanoseconds. mdpi.com By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. nih.gov For this compound, key conformational features to investigate would be the orientation of the phenyl ring relative to the butanoic acid chain and the conformation of the ethoxy group. The results of such simulations can provide a free energy landscape, highlighting the most populated (and thus most stable) conformational states.

Spectroscopic Property Prediction for Structural Elucidation (e.g., NMR, IR)

Computational spectroscopy is a field that predicts the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. rsc.orgaip.org DFT and other quantum chemical methods can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnumberanalytics.comfrontiersin.org

To predict the IR spectrum, harmonic vibrational frequencies are calculated. biointerfaceresearch.com These calculated frequencies often require scaling to correct for approximations in the theoretical model and to improve agreement with experimental spectra. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). numberanalytics.com

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Phenylbutanoic Acid Analogue

| Spectroscopic Data | Predicted Value | Experimental Value mdpi.com |

|---|---|---|

| IR ν(C=O) amide | ~1700 cm-1 | 1689 cm-1 |

| IR ν(C=O) acid | ~1670 cm-1 | 1662 cm-1 |

| 1H NMR (OH) | ~12.0 ppm | 12.10 ppm |

| 13C NMR (CO2) | ~175 ppm | 174.6 ppm |

| 13C NMR (C=O) | ~172 ppm | 171.4 ppm |

Polymorphism and Crystal Packing Analyses of Related Butanoic Acid Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, and their study is crucial, particularly in the pharmaceutical industry. The crystal packing of butanoic acid derivatives is often dominated by hydrogen bonding and other intermolecular interactions.

For example, studies on 4-oxo-4-phenylbutanoic acid have revealed the existence of multiple polymorphs. mdpi.comresearchgate.net X-ray diffraction studies have shown that in these structures, molecules typically form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. mdpi.comresearchgate.net These dimers then arrange into different packing motifs, leading to the observed polymorphism.

Table 3: Crystallographic Data for Polymorphs of 4-Oxo-4-phenylbutanoic Acid

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| VERMAG | Monoclinic | P21/c | researchgate.net |

| VERMAG01 | Monoclinic | P21/n | researchgate.net |

| γ-form | Monoclinic | P21/c | researchgate.net |

Applications and Synthetic Utility of 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique chemical architecture of 4-ethoxy-4-oxo-3-phenylbutanoic acid makes it an adept building block for the synthesis of intricate molecular frameworks. The presence of both a nucleophilic α-carbon (following deprotonation) and electrophilic carbonyl carbons allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity is fundamental to its utility in constructing complex structures from simpler precursors.

The reactivity of the α-carbon, situated between two carbonyl groups, is a key feature. This position is readily deprotonated by a variety of bases to form a stabilized enolate, which can then participate as a nucleophile in numerous reactions. These include alkylations, acylations, and condensations, which are foundational steps in the assembly of more elaborate molecules.

Furthermore, the ketone and ester carbonyls can be selectively targeted by various reagents to introduce new functionalities and build molecular complexity. This versatility allows chemists to employ this compound as a central component in multi-step synthetic sequences, leading to the formation of diverse molecular architectures.

Precursor for the Derivatization of Functional Groups

This compound serves as an excellent precursor for a wide range of functional group interconversions, a critical aspect of synthetic organic chemistry. The ability to selectively modify its inherent functional groups allows for the introduction of diverse chemical handles, which can be further elaborated in subsequent synthetic steps.

The ester functionality can be readily transformed into other functional groups. For instance, hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. Transesterification is another common transformation, allowing for the introduction of different alkoxy groups, which can influence the molecule's physical and chemical properties.

The ketone moiety is also amenable to a variety of transformations. It can be reduced to a secondary alcohol, which introduces a new stereocenter and a site for further functionalization. Alternatively, the ketone can be converted to an imine or enamine, providing a pathway to nitrogen-containing compounds. The strategic derivatization of these functional groups is a testament to the compound's versatility in synthetic design.

Potential as an Intermediate for Accessing Chiral Scaffolds (e.g., in the synthesis of β-amino acids or pyrrolidinone derivatives)

One of the most significant applications of this compound is its role as a precursor to valuable chiral molecules, particularly β-amino acids and pyrrolidinone derivatives. These structural motifs are prevalent in a vast number of biologically active compounds and natural products.

Synthesis of β-Amino Acids:

The synthesis of β-amino acids from β-keto esters like this compound is a well-established and powerful strategy. A common approach involves the reductive amination of the ketone functionality. This can be achieved through a two-step process of forming an enamine or imine, followed by reduction, or through a direct one-pot reductive amination. The use of chiral catalysts or chiral auxiliaries in this process allows for the stereoselective synthesis of specific enantiomers of the resulting β-amino acid.

| Precursor | Reaction Type | Product | Chirality Control |

| This compound | Reductive Amination | Ethyl 3-amino-3-phenylbutanoate | Chiral catalysts or auxiliaries |

Synthesis of Pyrrolidinone Derivatives:

Pyrrolidinones are another important class of heterocyclic compounds that can be synthesized from this compound. The synthesis often involves an initial reaction at the α-carbon, followed by a cyclization step. For example, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated derivative of the starting material, followed by intramolecular amidation, can lead to the formation of the pyrrolidinone ring. The substituents on the resulting pyrrolidinone can be controlled by the choice of reactants and reaction conditions.

Utilization in Tandem Reactions and Cascade Processes

The multiple reactive sites within this compound make it an ideal candidate for use in tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A common tandem reaction involving β-keto esters is a Michael addition followed by an intramolecular cyclization. For instance, the enolate of this compound can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting adduct can then undergo an intramolecular aldol or Claisen condensation to form a cyclic product. Such sequences allow for the rapid construction of complex carbocyclic and heterocyclic frameworks.

The strategic design of these cascade reactions, often triggered by a single catalytic event, highlights the synthetic power of utilizing substrates with multiple, strategically placed functional groups.

Development of Novel Catalytic Transformations Involving this compound

The reactivity of this compound has been harnessed in the development of novel catalytic transformations, particularly in the realm of asymmetric synthesis. The quest for efficient and stereoselective methods to modify this scaffold has driven innovation in catalyst design and application.

A key area of research is the catalytic asymmetric reduction of the ketone functionality. The development of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, has enabled the highly enantioselective synthesis of chiral β-hydroxy esters. These products are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

| Reaction Type | Catalyst System | Product | Stereoselectivity |

| Asymmetric Ketone Reduction | Chiral Ru, Rh, or Ir complexes | Chiral β-hydroxy ester | High enantioselectivity |

Furthermore, the development of organocatalysis has provided new avenues for the enantioselective functionalization of β-keto esters. Chiral amines, thioureas, and phosphoric acids have been employed as catalysts for various transformations, including asymmetric Michael additions and aldol reactions, using the enolate derived from this compound. These advancements continue to expand the synthetic utility of this versatile compound.

Analytical Methodologies for Characterization and Quantification of 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)rsc.org

Spectroscopic methods are fundamental in determining the molecular structure of 4-Ethoxy-4-oxo-3-phenylbutanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed constitutional map of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information. Based on data from analogous compounds like 3-phenylbutanoic acid and 4-phenylbutanoic acid, a set of expected chemical shifts can be predicted. rsc.orgrsc.orgchemicalbook.com

¹H NMR: The proton spectrum would exhibit characteristic signals for each distinct proton environment. The aromatic protons of the phenyl group would typically appear as a multiplet in the δ 7.2-7.4 ppm range. The methine proton (CH) at the chiral center (C3) would likely be a multiplet around δ 3.3-3.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the acid carbonyl (C2) would present as a doublet of doublets around δ 2.6-2.8 ppm. The ethyl ester group would show a quartet for the OCH₂ protons around δ 4.1-4.2 ppm and a triplet for the CH₃ protons around δ 1.2-1.3 ppm. rsc.org

¹³C NMR: The carbon spectrum would complement the proton data. The two carbonyl carbons (ester and carboxylic acid) would resonate at the downfield end of the spectrum, typically between δ 170-180 ppm. The aromatic carbons would generate signals in the δ 125-140 ppm region. The aliphatic carbons of the butanoic chain and the ethyl group would appear in the upfield region (δ 10-65 ppm). rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its carbonyl groups and aromatic ring. Data from related structures like 3-phenylbutyric acid and 4-phenylbutyric acid show characteristic stretches that can be used for comparison. nist.govchemicalbook.comnih.gov Key expected absorptions include a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹, and another sharp C=O stretch for the ester group around 1730-1750 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing structural features. For this compound (MW: 222.24 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 222. pharmaffiliates.com Common fragmentation patterns for phenylbutanoic acid derivatives include cleavage of the side chain. nih.gov Expected fragments could correspond to the loss of the ethoxy group (-OC₂H₅, 45 Da), the loss of the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da), and the formation of stable benzyl-type cations.

| Technique | Expected Observations for this compound |

| ¹H NMR | Phenyl H: ~7.3 ppm; OCH₂: ~4.1 ppm; C3-H: ~3.4 ppm; C2-H₂: ~2.7 ppm; CH₃: ~1.2 ppm |

| ¹³C NMR | C=O (acid & ester): ~170-180 ppm; Aromatic C: ~125-140 ppm; Aliphatic C: ~10-65 ppm |

| IR (cm⁻¹) | O-H (acid): 2500-3300; C=O (ester): ~1735; C=O (acid): ~1710; C-O: 1000-1300 |

| Mass Spec (m/z) | Molecular Ion [M]⁺: 222; Key Fragments: [M-45]⁺, [M-73]⁺, benzyl (B1604629) fragments |

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)chemicalbook.comnih.gov

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. Using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid to suppress ionization of the carboxyl group) would likely provide good separation of the target compound from synthesis precursors or degradation products. Detection could be achieved using a UV detector, setting the wavelength to capture the absorbance of the phenyl group (around 214 or 254 nm). rsc.org

Gas Chromatography (GC) While the carboxylic acid group makes the compound somewhat polar and non-volatile, GC analysis is feasible, particularly after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would allow for analysis on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). researchgate.net GC coupled with a Flame Ionization Detector (FID) can provide excellent quantification of purity, while GC-Mass Spectrometry (GC-MS) can be used to identify impurities by their mass spectra. researchgate.net

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for qualitative analysis, such as monitoring the progress of a chemical reaction or obtaining a preliminary purity profile. nih.gov For this compound, a silica (B1680970) gel plate could be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), with a small amount of acetic acid to improve peak shape, would be appropriate. researchgate.netresearchgate.net Visualization of the spots can be achieved under UV light (due to the phenyl group) or by staining with an appropriate reagent like potassium permanganate.

| Method | Stationary Phase | Typical Mobile Phase/Conditions | Detection | Application |

| HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | UV (214/254 nm) | High-resolution purity assessment |

| GC | Fused Silica Capillary (e.g., DB-5) | Temperature gradient (e.g., 100-280°C) | FID or MS | Purity of volatile derivatives |

| TLC | Silica Gel | Hexane/Ethyl Acetate/Acetic Acid | UV light or chemical stain | Reaction monitoring, qualitative purity |

X-ray Diffraction for Solid-State Structure Determination (drawing parallels from polymorph studies of analogues)pharmaffiliates.com

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which may be used in pharmaceutical contexts, understanding its solid-state structure is critical as different crystal forms, or polymorphs, can have different physical properties like solubility and stability. rigaku.comamericanpharmaceuticalreview.com

Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline material. Each polymorphic form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific form. rigaku.com Therefore, PXRD is the primary tool used to screen for polymorphism, identify the form present in a bulk sample, and detect the presence of unwanted polymorphs. researchgate.net The analysis would involve comparing the diffraction pattern of a new batch to an established reference pattern to ensure solid-state consistency.

Techniques for the Determination of Enantiomeric Excess (e.g., Chiral Chromatography, Capillary Zone Electrophoresis)rsc.orgresearchgate.net

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. For many applications, particularly in pharmacology, it is essential to control and quantify the enantiomeric composition, or enantiomeric excess (e.e.).

Chiral Chromatography Chiral HPLC is the most widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For acidic compounds with phenyl groups, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often effective. rsc.org The enantiomers of this compound could likely be resolved on a column like Chiralpak OJ or OD-H using a mobile phase of hexane and isopropanol, often with a small amount of an acidic modifier. rsc.org The ratio of the peak areas for the two enantiomers in the chromatogram allows for the direct calculation of the enantiomeric excess.

Capillary Zone Electrophoresis (CZE) Capillary electrophoresis offers a high-efficiency alternative for chiral separations. dergipark.org.tr In this technique, a chiral selector is typically added to the background electrolyte (buffer). nih.gov Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. springernature.com For the separation of the enantiomers of this compound, a buffer system containing a modified cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin, would be a logical starting point. nih.govmdpi.com The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to different electrophoretic mobilities and, consequently, separation. The high resolving power and low sample consumption make chiral CE an attractive method for determining enantiomeric purity. dergipark.org.tr

Future Research Directions and Open Questions for 4 Ethoxy 4 Oxo 3 Phenylbutanoic Acid

Discovery of Highly Efficient and Atom-Economical Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-Ethoxy-4-oxo-3-phenylbutanoic acid, future research should prioritize the discovery of synthetic routes that are both highly efficient and atom-economical. Current synthetic approaches to related keto-acids, such as the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid, often involve stoichiometric amounts of Lewis acid catalysts and can generate significant waste.

Comprehensive Elucidation of Stereochemistry and Absolute Configuration

The presence of a chiral center at the third carbon atom of this compound means that it can exist as a pair of enantiomers. However, there is a lack of information regarding the stereochemistry and absolute configuration of this compound in the current body of scientific literature. A comprehensive elucidation of its stereochemical properties is a critical area for future research.

Key research questions in this area include the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound. This could involve the use of chiral catalysts or auxiliaries. Furthermore, the development of analytical methods to separate and characterize the individual enantiomers is essential. Techniques such as chiral chromatography and the determination of the absolute configuration through methods like X-ray crystallography of suitable derivatives would be crucial. Understanding the stereochemistry is paramount, as the biological activity and physical properties of the enantiomers are likely to differ significantly.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique combination of a carboxylic acid, a ketone, and an ester functional group within this compound suggests a rich and varied reactivity that remains largely unexplored. Future research should aim to uncover novel reactivity patterns and transformations of this molecule.

The ketone and carboxylic acid moieties are known to participate in a wide range of chemical reactions. For example, the oxidation of the related 4-oxo-4-phenylbutanoic acid has been studied, indicating the potential for similar transformations with the ethoxy derivative. orientjchem.orgderpharmachemica.com Investigations into the selective reduction of the ketone or carboxylic acid, as well as reactions involving the enolization of the keto-ester portion, could lead to the synthesis of a diverse array of new compounds. The development of novel cyclization reactions, leveraging the bifunctional nature of the molecule, could also be a fruitful area of research for the synthesis of heterocyclic compounds.

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties for specific chemical applications. While derivatives of the parent 4-oxo-4-phenylbutanoic acid have shown potential in areas such as the treatment of neurodegenerative diseases, the possibilities for the ethoxy derivative are yet to be systematically explored.

Future research could focus on modifying the phenyl ring, the carboxylic acid, or the ester group to fine-tune the molecule's electronic and steric properties. For example, the introduction of various substituents onto the phenyl ring could modulate the compound's biological activity or its properties as a ligand for metal catalysts. Conversion of the carboxylic acid to amides, esters, or other functional groups could lead to new materials or pharmacologically active compounds. The design of derivatives for applications in materials science, such as polymers or functional dyes, also represents an open avenue for investigation.

In-depth Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methodologies. For this compound, in-depth mechanistic studies of its unexplored reaction pathways are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.